![molecular formula C₁₆H₁₃ClN₄ B560549 5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine CAS No. 1811510-56-1](/img/structure/B560549.png)
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine
Overview
Description
“5-(4-Chlorophenyl)-[3,3’]bipyridinyl-6,6’-diamine” is a compound that is also known as PF-06260933 . It is a highly selective small-molecule inhibitor of MAP4K4.
Molecular Structure Analysis
The empirical formula of this compound is C16H13ClN4 and it has a molecular weight of 369.68 . The mono-isotopic mass is 296.082886 Da .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in water at a concentration of 20 mg/mL .Scientific Research Applications
Kinase Inhibition
PF-06260933 is an inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) , which plays a role in various cellular processes. It is selective for MAP4K4 over a panel of 41 kinases but also inhibits TRAF2- and NCK-interacting kinase (TNIK) and misshapen-like kinase 1 (MINK1) .
Diabetes Mellitus Research
The compound is in preclinical development for the treatment of diabetes mellitus. As a MAP4K4 inhibitor, it may have potential applications in modulating insulin signaling pathways .
Mechanism of Action
Target of Action
PF-06260933, also known as PF-6260933 or 5-(4-Chlorophenyl)-[3,3’-bipyridine]-6,6’-diamine, is a highly selective small-molecule inhibitor of MAP4K4 . MAP4K4, also known as HGK, is a member of the mitogen-activated protein kinase kinase kinase kinases (MAP4Ks) family . It plays a crucial role in various cellular processes, including inflammation, insulin resistance, and endothelial cell function .
Mode of Action
PF-06260933 interacts with its target, MAP4K4, by binding to the kinase domain, thereby inhibiting its activity . The IC50 values for kinase and cell are 3.7 nM and 160 nM, respectively . This interaction leads to a decrease in MAP4K4-mediated cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by PF-06260933 is the MAPK/ERK pathway . By inhibiting MAP4K4, PF-06260933 can modulate this pathway, leading to changes in cellular responses to various stimuli. For instance, it has been shown to enhance the resistance of human aortic endothelial cells to TNF-α-induced increases in endothelial permeability .
Result of Action
The inhibition of MAP4K4 by PF-06260933 has several cellular effects. In vitro, it has been shown to prevent TNF-α-mediated endothelial permeability . Furthermore, it has been reported to ameliorate plaque development and/or promote plaque regression in an animal model .
Safety and Hazards
properties
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCIHZXOGHCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?
A: PF-06260933 acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, PF-06260933 disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with PF-06260933 could potentially improve insulin sensitivity [].
Q2: What is the evidence for the in vivo efficacy of PF-06260933 in preclinical models?
A: In a murine model of subarachnoid hemorrhage, administration of PF-06260933 led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that PF-06260933 could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, PF-06260933, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.
Q3: What are the potential applications of PF-06260933 based on its mechanism of action?
A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, PF-06260933 holds potential therapeutic value for:
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